molecular formula C13H13F4NO2 B2466726 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034204-73-2

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No. B2466726
CAS RN: 2034204-73-2
M. Wt: 291.246
InChI Key: YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a fluoromethyl group at the 3-position. The molecule also contains a phenyl ring substituted with a trifluoromethoxy group at the 4-position .


Molecular Structure Analysis

The azetidine ring in this compound could exist in a planar or puckered conformation . The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations .

Scientific Research Applications

Cholesterol Absorption Inhibition
One significant application of azetidinone derivatives in scientific research is their role as potent inhibitors of intestinal cholesterol absorption. A specific study highlights the discovery of SCH 58235, an azetidinone derivative designed to enhance activity by exploiting beneficial oxidation and blocking detrimental metabolic oxidation sites. This compound exhibited remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model, demonstrating its potential in cholesterol management and cardiovascular disease research (Rosenblum et al., 1998).

Antibacterial Activities
Azetidinone compounds have also been explored for their antibacterial properties. For instance, a study on a novel 8-chloroquinolone with an N1-(5-amino-2,4-difluorophenyl) group, which included an azetidin-1-yl group, demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound showed significantly greater potency than existing antibiotics against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, suggesting its potential as a new class of antibacterial agents (Kuramoto et al., 2003).

Enzyme Inhibition Studies
Another research avenue involves the use of azetidinone derivatives as enzyme inhibitors. A study synthesized functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, including fluoromethyl azetidinones, to act as inhibitors for human leukocyte elastase (HLE). These compounds showed irreversible inhibition of HLE, with the configuration of the halogen atoms significantly affecting the inhibition efficiency. This highlights the potential of azetidinone derivatives in developing therapeutic agents targeting specific enzymes involved in inflammatory processes (Doucet et al., 1997).

Nicotinic Acetylcholine Receptor Binding
Azetidinone derivatives have also been explored for their binding properties to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. A study on the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, an azetidinone derivative, showed competitive displacement of ligands from the human alpha4beta2 nAChR subtype. This compound, labeled with fluorine-18, was proposed as a potential radioligand for positron emission tomography (PET) imaging of central nAChRs, offering insights into neurological disorders and potential therapeutic targets (Doll et al., 1999).

properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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